

# Application Notes and Protocols for Lopinavir/Ritonavir Oral Solution in Pediatric Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Lopinavir/Ritonavir |           |
| Cat. No.:            | B1246207            | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and analysis of **Lopinavir/Ritonavir** (LPV/r) oral solutions intended for pediatric research. The information compiled is intended to guide the development of age-appropriate formulations to overcome the challenges associated with the commercially available oral solution, which include poor palatability and high concentrations of ethanol and propylene glycol.[1][2][3][4]

# Formulation of Extemporaneous LPV/r Oral Suspension

The commercial LPV/r oral solution (Kaletra® or generic equivalents) contains 80 mg/mL lopinavir and 20 mg/mL ritonavir, but also includes approximately 42% (v/v) ethanol and 15% (w/v) propylene glycol, which are concerns for pediatric populations, especially neonates.[1][2] [5][6] Extemporaneous compounding from tablets is a viable alternative to develop a more suitable formulation for pediatric studies.

#### **Materials and Equipment**

Lopinavir/Ritonavir tablets (e.g., Kaletra® 200 mg/50 mg)



- Carboxymethylcellulose (CMC), 1% w/v solution in citrate buffer (pH 4.2)
- Mortar and pestle
- Syringes (50 mL)
- Female-female Luer-lock connector
- Weighing balance
- Purified water
- Citric acid and sodium citrate for buffer preparation

# Protocol for Compounding a 20 mg/mL Lopinavir and 5 mg/mL Ritonavir Suspension

This protocol is adapted from a study that developed a stable oral suspension from commercially available tablets.[7][8]

- Prepare the Suspension Vehicle:
  - Prepare a citrate buffer solution with a pH of 4.2.
  - Disperse 1% w/v of carboxymethylcellulose (CMC) in the citrate buffer to create a viscous vehicle.
- Tablet Trituration:
  - Using a mortar and pestle, crush the required number of Lopinavir/Ritonavir tablets to obtain a fine, homogenous powder.[7][8]
- Suspension Preparation:
  - Accurately weigh the powdered tablets.
  - Transfer the weighed powder into a 50 mL syringe.



- Draw 20 mL of the 1% CMC suspension vehicle into a second 50 mL syringe.
- Connect the two syringes using a female-female Luer-lock connector.
- Pass the powder and vehicle back and forth between the syringes approximately 20 times
   to ensure thorough mixing and a homogenous whitish suspension.[7][8]
- The final concentration of this suspension will be 20 mg/mL of lopinavir and 5 mg/mL of ritonavir.[7][8]
- Storage:
  - The prepared suspension should be stored in appropriate containers. Stability studies
    have shown that such a preparation is stable for at least two weeks at room temperature
    and under refrigeration (4°C).[7]

### **Quality Control and Stability Testing**

It is crucial to assess the quality and stability of the extemporaneously prepared oral solution.

#### **Physical Stability Assessment**

- Visual Inspection: Regularly inspect the suspension for any changes in color, odor, and for signs of phase separation or caking.
- Particle Size Distribution: Analyze the particle size distribution of the suspended particles to ensure homogeneity and prevent sedimentation.[7][8]

#### **Chemical Stability Assessment: HPLC Method**

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the concentration of lopinavir and ritonavir and to detect any degradation products.[9][10][11][12][13]

#### 2.2.1. Chromatographic Conditions



| Parameter             | Condition 1[10]                                              | Condition 2[11]                                                   |
|-----------------------|--------------------------------------------------------------|-------------------------------------------------------------------|
| Column                | Kromasil C18 (4.6 x 250mm,<br>5μm)                           | Waters Reliant C8 (250 x 4.6 mm, 5 $\mu$ )                        |
| Mobile Phase          | Triethylamine (TEA) buffer (pH 4.0) and Methanol (65:35 v/v) | Monobasic potassium phosphate buffer and Acetonitrile (55:45 v/v) |
| Flow Rate             | 1.0 mL/min                                                   | 1.5 mL/min                                                        |
| Detection             | UV at 227 nm                                                 | UV at 215 nm                                                      |
| Retention Time (LPV)  | 2.079 min                                                    | 30.887 min                                                        |
| Retention Time (RTV)  | 4.045 min                                                    | 24.087 min                                                        |
| Linearity Range (LPV) | 5-35 μg/mL                                                   | 12.5-37.5 μg/mL                                                   |
| Linearity Range (RTV) | 5-35 μg/mL                                                   | 3.125-9.375 μg/mL                                                 |

#### 2.2.2. Sample Preparation for HPLC Analysis

- Accurately weigh an aliquot of the oral suspension.
- Dilute the sample with the mobile phase to a concentration within the validated linear range.
- Filter the diluted sample through a 0.45 μm syringe filter before injection into the HPLC system.

## **Palatability and Taste-Masking**

The poor taste of LPV/r is a significant barrier to adherence in children.[3]

#### **Taste-Masking Strategies**

- Flavoring Agents: The addition of sweetening and flavoring agents to the extemporaneous formulation can improve its taste.
- Administration with Food: Administering the oral solution with sweet or tangy foods such as chocolate syrup or peanut butter can help mask the bitter taste.



 Numbing Taste Buds: Giving the child ice chips before administering the medication can numb the taste buds and improve tolerability.

#### **Alternative Formulations**

For pediatric studies, consider alternative formulations if available, as they are designed to be more palatable and avoid the excipient-related safety concerns of the oral solution.[2]

- Oral Granules/Pellets: These can be sprinkled on soft food.
- Tablets: For children who can swallow them, tablets are a good alternative.[6][14] Note that crushing LPV/r tablets is generally not recommended as it can significantly reduce drug exposure.[4]

### **Dosing and Administration in Pediatric Patients**

Dosing of LPV/r in children is complex and should be based on body weight or body surface area (BSA).[5][6]

Dosing Recommendations for LPV/r Oral Solution

| Age Group                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | Recommended Dosage (without concomitant efavirenz, nevirapine, or nelfinavir) |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| 14 days to 6 months                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           | 16 mg/4 mg per kg twice daily, or 300 mg/75 mg per m² twice daily.[13]        |
| 12 mg/3 mg per kg twice daily for childred control of the control |                                                                               |

Note: The total daily dose should not exceed the adult dose of 400 mg/100 mg twice daily.[5]

# **Diagrams**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Safety and Pharmacokinetics of Lopinavir/Ritonavir Oral Solution in Preterm and Term Infants Starting Before 3 Months of Age - PMC [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 2. Appendix A: Pediatric Antiretroviral Drug Information Lopinavir/Ritonavir | NIH [clinicalinfo.hiv.gov]
- 3. The Palatability of Lopinavir and Ritonavir Delivered by an Innovative Freeze-Dried Fast-Dissolving Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appendix A: Pediatric Antiretroviral Drug Information Ritonavir | NIH [clinicalinfo.hiv.gov]
- 5. drugs.com [drugs.com]
- 6. Lopinavir and Ritonavir Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Data on compounding lopinavir and ritonavir suspension for non-cooperative COVID-19 patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Lopinavir and Ritonavir in Bulk and Tablet Dosage Form - ProQuest [proquest.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. rjptonline.org [rjptonline.org]
- 13. A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Lopinavir/Ritonavir Oral Solution in Pediatric Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246207#lopinavir-ritonavir-oral-solution-preparation-for-pediatric-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com